molecular formula C16H11NO3 B2809712 3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid CAS No. 708981-32-2

3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid

Cat. No. B2809712
M. Wt: 265.268
InChI Key: MJKGNDUTAHLMMQ-UKTHLTGXSA-N
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Description

3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid is a complex organic compound. It has a molecular formula of C16H11NO3 and an average mass of 265.263 Da . It is related to benzoic acid derivatives, which are commonly found in various natural substances and have significant biological potential .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple rings and functional groups . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set . These studies provide insights into the compound’s structure and its electronic properties.

Scientific Research Applications

Synthesis and Biological Activity

Research into indole derivatives, including those structurally related to "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid", has revealed their significance in the synthesis of compounds with potential biological activities. For example, Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating the importance of these compounds in developing potentially biologically active substances, which could exhibit a wide range of activities including acting as para amino benzoic acid antagonists and membrane integrity agonists (Avdeenko, Konovalova, & Yakymenko, 2020).

Anti-Cancer Potential

Compounds synthesized from intermediates like "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid" have been evaluated for their anti-cancer properties. Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents, showing the critical role of these compounds in cancer research (Soni, Sanghvi, Devkar, & Thakore, 2015).

Materials Science Applications

In materials science, compounds based on "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid" have been utilized in the synthesis of coordination polymers with potential applications in gas sensing. Rad et al. (2016) explored the synthesis of discrete molecular complexes and one and two-dimensional coordination polymers, demonstrating the utility of these compounds in developing materials with specific properties, such as fluorescence and gas sensing capabilities (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).

Chemical Synthesis and Mechanism Studies

The versatility of indole derivatives extends to their use in studying chemical synthesis mechanisms and developing new synthetic methodologies. Deb et al. (2011) reported on the benzoic acid-catalyzed redox isomerization of indolines to N-alkyl indoles, highlighting the potential of these reactions in synthetic organic chemistry (Deb, Das, & Seidel, 2011).

properties

IUPAC Name

3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13(12-6-1-2-7-14(12)17-15)9-10-4-3-5-11(8-10)16(19)20/h1-9H,(H,17,18)(H,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKGNDUTAHLMMQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC(=CC=C3)C(=O)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid

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